Cas no 1207502-76-8 (1-Cyclohexylprop-2-yn-1-amine)

1-Cyclohexylprop-2-yn-1-amine 化学的及び物理的性質
名前と識別子
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- 1-cyclohexylprop-2-yn-1-amine
- 1-Cyclohexylprop-2-yn-1-amine
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- インチ: 1S/C9H15N/c1-2-9(10)8-6-4-3-5-7-8/h1,8-9H,3-7,10H2
- InChIKey: XIEIQEFDSYPLQZ-UHFFFAOYSA-N
- ほほえんだ: NC(C#C)C1CCCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 136
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 26
1-Cyclohexylprop-2-yn-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-117124-0.05g |
1-cyclohexylprop-2-yn-1-amine |
1207502-76-8 | 95% | 0.05g |
$188.0 | 2023-06-08 | |
Chemenu | CM388156-500mg |
1-cyclohexylprop-2-yn-1-amine |
1207502-76-8 | 95%+ | 500mg |
$420 | 2023-02-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7862-250MG |
1-cyclohexylprop-2-yn-1-amine |
1207502-76-8 | 95% | 250MG |
¥ 1,412.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7862-5 G |
1-cyclohexylprop-2-yn-1-amine |
1207502-76-8 | 95% | 5g |
¥ 10,553.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7862-100MG |
1-cyclohexylprop-2-yn-1-amine |
1207502-76-8 | 95% | 100MG |
¥ 884.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7862-250 MG |
1-cyclohexylprop-2-yn-1-amine |
1207502-76-8 | 95% | 250MG |
¥ 1,412.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7862-10G |
1-cyclohexylprop-2-yn-1-amine |
1207502-76-8 | 95% | 10g |
¥ 17,589.00 | 2023-04-07 | |
Enamine | EN300-117124-50mg |
1-cyclohexylprop-2-yn-1-amine |
1207502-76-8 | 95.0% | 50mg |
$188.0 | 2023-10-03 | |
Aaron | AR01A34V-2.5g |
1-cyclohexylprop-2-yn-1-amine |
1207502-76-8 | 95% | 2.5g |
$2217.00 | 2023-12-16 | |
Enamine | EN300-117124-250mg |
1-cyclohexylprop-2-yn-1-amine |
1207502-76-8 | 95.0% | 250mg |
$403.0 | 2023-10-03 |
1-Cyclohexylprop-2-yn-1-amine 関連文献
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
1-Cyclohexylprop-2-yn-1-amineに関する追加情報
Introduction to 1-Cyclohexylprop-2-yn-1-amine (CAS No: 1207502-76-8)
1-Cyclohexylprop-2-yn-1-amine, a compound with the chemical formula C9H13N, is a versatile intermediate in organic synthesis and pharmaceutical research. This organometallic derivative has garnered significant attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The compound's molecular structure, featuring a cyclohexyl group attached to a propargylamine moiety, makes it a valuable building block for complex molecules.
The CAS number 1207502-76-8 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research. Its synthesis typically involves the reaction of cyclohexyl halides with propargylamine under controlled conditions, highlighting its importance in fine chemical manufacturing. The compound's stability under various reaction conditions further enhances its utility in synthetic pathways.
In recent years, 1-Cyclohexylprop-2-yn-1-amine has been explored for its role in the development of pharmaceutical intermediates. Its propargylamine core is particularly interesting because it can undergo a variety of transformations, including nucleophilic additions, metal-catalyzed coupling reactions, and ring-closing metathesis. These reactions are crucial for constructing complex molecular architectures, which are often required in drug design.
One of the most promising applications of this compound is in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel scaffolds for small-molecule drugs. For instance, derivatives of 1-Cyclohexylprop-2-yn-1-amine have been investigated as potential inhibitors of enzyme targets associated with inflammatory diseases and cancer. The cyclohexyl group provides steric hindrance that can modulate binding affinity, while the propargylamine moiety offers a handle for further functionalization.
The compound's versatility is further demonstrated in its use as a precursor for heterocyclic compounds. By incorporating it into multi-step syntheses, chemists can generate nitrogen-containing heterocycles, which are prevalent in many bioactive natural products and synthetic drugs. The ability to introduce diverse functional groups into the molecule allows for fine-tuning of its pharmacological properties.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes for compounds like 1-Cyclohexylprop-2-yn-1-amine. Researchers are exploring catalytic methods that minimize waste and energy consumption while maintaining high yields. These efforts align with broader industry trends toward environmentally responsible chemical production.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a starting material for drug candidates. Its unique structural features make it suitable for generating molecules with specific biological activities. For example, modifications to the cyclohexyl group can influence solubility and metabolic stability, while changes to the propargylamine moiety can alter binding interactions with biological targets.
In conclusion, 1-Cyclohexylprop-2-yn-1-amine (CAS No: 1207502-76-8) is a multifaceted compound with significant potential in organic synthesis and pharmaceutical development. Its structural features and reactivity make it an invaluable tool for researchers seeking to create novel bioactive molecules. As synthetic methodologies continue to evolve, this compound is likely to play an increasingly important role in drug discovery and development.
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